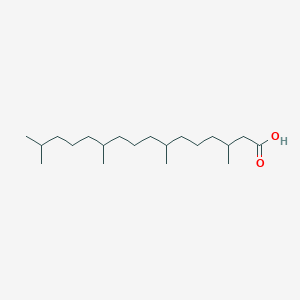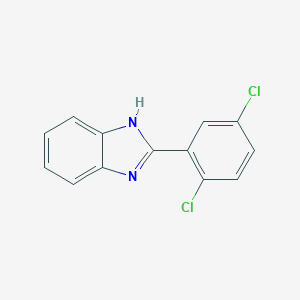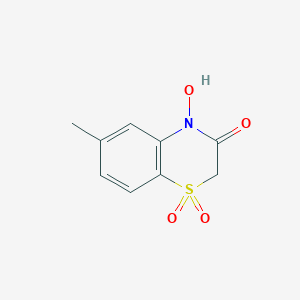
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide (BMDO) is a synthetic compound that has been widely studied for its potential applications in various fields of science. BMDO is a heterocyclic compound that contains a benzothiazine ring and a sulfone group. It has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties.
Mechanism Of Action
The mechanism of action of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide induces apoptosis in cancer cells by activating the caspase pathway. 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition leads to a reduction in inflammation and immune response.
Advantages And Limitations For Lab Experiments
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and good yields. It is also relatively inexpensive compared to other anti-tumor and anti-inflammatory drugs. However, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability in vivo. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
Future Directions
There are several future directions for the study of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide. One direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and toxicity in vivo. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine its mechanism of action and efficacy in vivo. Finally, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide could be further modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Synthesis Methods
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide can be synthesized by reacting 2-aminophenol with 2-chlorobenzenesulfonamide in the presence of a base such as sodium hydroxide. The resulting product is then oxidized using a mild oxidant such as hydrogen peroxide to yield 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide. This method has been reported to yield high purity and good yields of 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide.
Scientific Research Applications
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been extensively studied for its potential applications in various fields of science. In the field of medicine, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide has been found to exhibit anti-oxidant properties by scavenging free radicals and protecting cells from oxidative stress.
properties
CAS RN |
14598-79-9 |
|---|---|
Product Name |
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide |
Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-1,1-dioxo-1λ6,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NO4S/c1-6-2-3-8-7(4-6)10(12)9(11)5-15(8,13)14/h2-4,12H,5H2,1H3 |
InChI Key |
PCNJVLDJOAENLA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2O |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)CC(=O)N2O |
synonyms |
4-Hydroxy-6-methyl-2H-1,4-benzothiazin-3(4H)-one 1,1-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



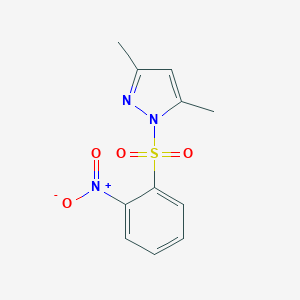

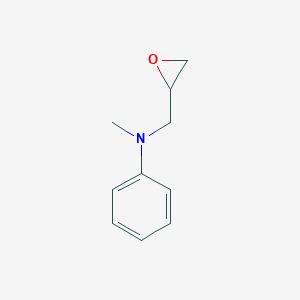
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)


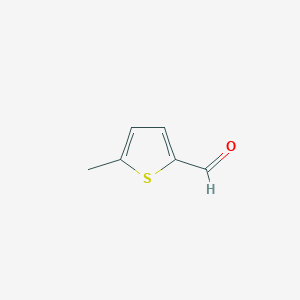
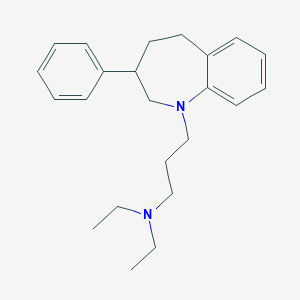
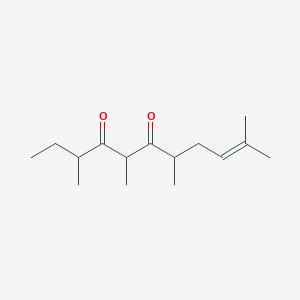
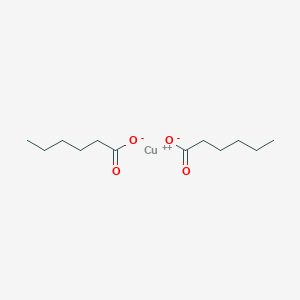
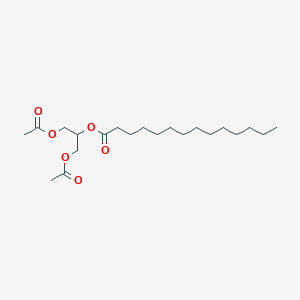
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
